

3,4,6-Trichloro-2-nitrophenol molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,4,6-Trichloro-2-nitrophenol*

Cat. No.: *B1595706*

[Get Quote](#)

An In-Depth Technical Guide to **3,4,6-Trichloro-2-nitrophenol**

Introduction

3,4,6-Trichloro-2-nitrophenol is a polychlorinated nitrophenolic compound belonging to a class of chemicals often utilized for their biocidal properties. Historically, it has seen application as a pesticide, specifically as a lampricide to combat the invasive sea lamprey in the Great Lakes region.^[1] As a substituted phenol, its chemical behavior is dictated by the interplay of the hydroxyl (-OH), nitro (-NO₂), and chlorine (-Cl) functional groups attached to the benzene ring. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed information on its molecular structure, physicochemical properties, synthesis, and critical safety protocols. The information is presented to not only detail the "what" but to explain the "why," offering field-proven insights essential for laboratory applications.

Section 1: Chemical Identity and Molecular Characteristics

Accurate identification is the cornerstone of any chemical research. The compound is unambiguously defined by its IUPAC name and CAS registry number, which link it to a wealth of scientific literature and regulatory information.

Identifier	Value	Source
IUPAC Name	3,4,6-trichloro-2-nitrophenol	[2]
CAS Registry Number	82-62-2	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₂ Cl ₃ NO ₃	[1] [2] [3] [4] [5]
Synonyms	2-Nitro-3,4,6-trichlorophenol; 2,4,5-trichloro-6-nitrophenol	[1] [4] [6]
Trademark	Dowlap	[1] [6]

Molecular Structure

The spatial arrangement of atoms and functional groups in **3,4,6-trichloro-2-nitrophenol** dictates its reactivity, polarity, and biological activity. The structure consists of a phenolic ring substituted with three chlorine atoms, a nitro group, and a hydroxyl group. The ortho-positioning of the nitro group relative to the hydroxyl group is a key structural feature influencing its acidic character and potential for intramolecular hydrogen bonding.

Caption: 2D Molecular Structure of **3,4,6-trichloro-2-nitrophenol**.

Molecular Weight and Composition

The molecular weight is a fundamental property for stoichiometric calculations in synthesis and for analytical techniques such as mass spectrometry. The elemental composition further defines the molecule's identity.

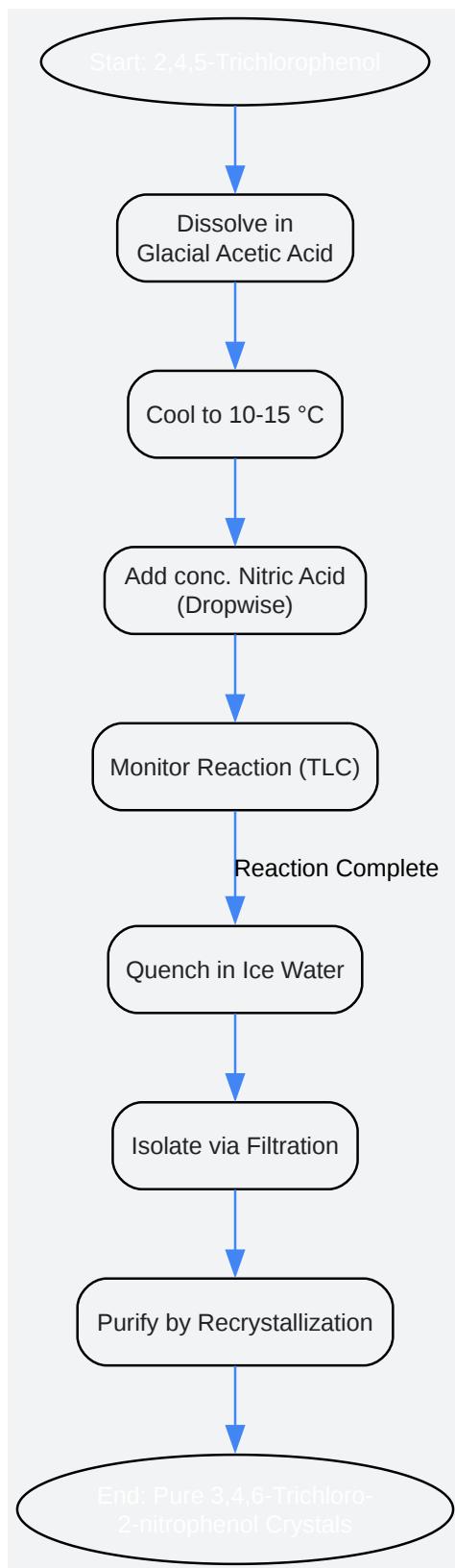
Property	Value	Source
Molecular Weight	242.44 g/mol	[1] [3] [4] [5]
Monoisotopic Mass	240.910026 Da	[2] [7]
Percent Composition	C: 29.72%, H: 0.83%, Cl: 43.87%, N: 5.78%, O: 19.80%	[1] [5]

Section 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for determining appropriate handling, storage, and application procedures. For instance, its low water solubility has significant implications for its environmental persistence and the choice of solvents for experimental work.

Property	Value	Rationale & Significance	Source
Physical Appearance	Pale yellow crystals or powder	This is a primary identifier for assessing material purity.	[1][2][6][8]
Melting Point	92-93 °C (198-199 °F)	A sharp melting point range is a key indicator of high purity. It dictates appropriate storage conditions.	[1][2]
Boiling Point	270.3 °C at 760 mmHg	Indicates low volatility under standard conditions, reducing inhalation risk during handling.	[6][9]
Solubility	Insoluble in water (< 1 mg/mL)	Crucial for designing solvent systems for reactions or bioassays and understanding its environmental behavior.	[2][6][9][10]
Density	~1.84 - 2.22 g/cm ³	Important for mass-to-volume conversions in the laboratory.	[6][9][11]
pKa	1.92 ± 0.44 (Predicted)	The low pKa indicates it is a relatively strong acid for a phenol, a consequence of the electron-withdrawing effects of the nitro and chloro groups.	[11]

Section 3: Synthesis and Reactivity Profile


Understanding the synthesis and reactivity of **3,4,6-trichloro-2-nitrophenol** is essential for its application in further chemical transformations or for anticipating potential hazardous reactions.

Synthesis Protocol

The established method for preparing this compound is through the nitration of 2,4,5-trichlorophenol.^[1] The choice of glacial acetic acid as a solvent is strategic; it is polar enough to dissolve the starting phenol but is resistant to nitration itself under these conditions. Concentrated nitric acid serves as the potent nitrating agent.

Experimental Protocol: Nitration of 2,4,5-Trichlorophenol

- **Dissolution:** Dissolve the starting material, 2,4,5-trichlorophenol, in a suitable volume of glacial acetic acid within a reaction vessel equipped with a stirrer and placed in a cooling bath. The use of glacial acetic acid ensures an anhydrous environment, which can be critical for controlling the nitration reaction.
- **Temperature Control:** Cool the solution to a temperature range of 10-15 °C. This step is crucial to manage the exothermic nature of the nitration reaction and to minimize the formation of undesired byproducts.
- **Nitrating Agent Addition:** Slowly add concentrated nitric acid dropwise to the stirred solution. A slow, controlled addition is paramount to maintain the temperature and prevent runaway reactions.
- **Reaction Monitoring:** Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been fully consumed.
- **Quenching and Precipitation:** Once the reaction is complete, carefully pour the reaction mixture into a larger volume of ice water. This quenches the reaction and causes the less polar product, **3,4,6-trichloro-2-nitrophenol**, to precipitate out of the aqueous solution.
- **Isolation and Purification:** Collect the solid precipitate by vacuum filtration. The crude product can then be purified by recrystallization, for example, from petroleum ether, to yield pale yellow crystals.^[1]

[Click to download full resolution via product page](#)

Caption: Laboratory synthesis workflow for **3,4,6-trichloro-2-nitrophenol**.

Reactivity Profile

The compound's reactivity is characteristic of a highly substituted, acidic phenol. It is crucial to recognize its incompatibility with certain classes of reagents to prevent hazardous situations.

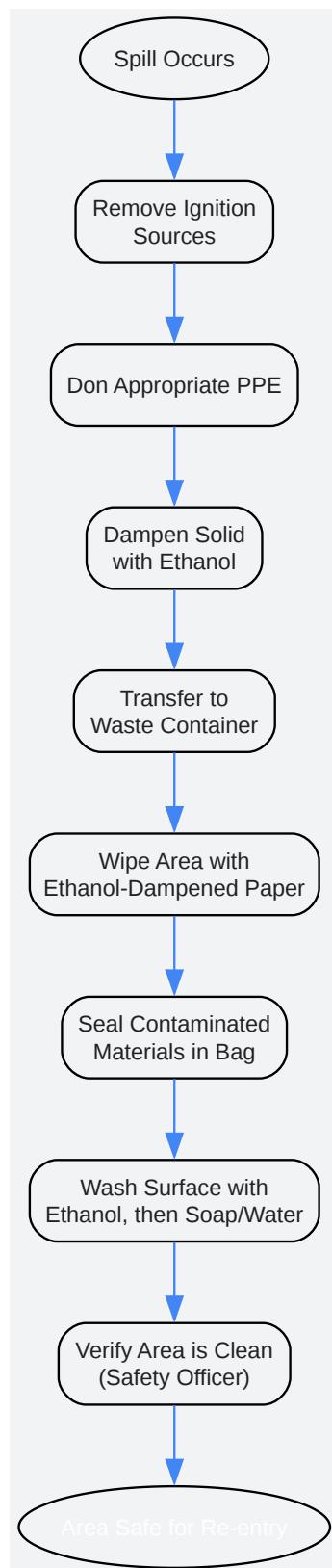
- Acidic Nature: It reacts as a weak acid. Heat is generated by the acid-base reaction between this phenol and bases.[8][10]
- Incompatibility with Reducing Agents: It is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides. These reactions can be vigorous and may generate flammable hydrogen gas, with the potential for ignition due to the heat of the reaction.[8][10]
- Reactive Groups: The molecule is classified under several reactive groups: Nitro, Nitroso, Nitrate, and Nitrite Compounds (Organic); Phenols and Cresols; and Aryl Halides.[2][10] This classification helps in predicting potential reactions and incompatibilities.

Section 4: Safety and Handling Protocols

Given its chemical nature and toxicological profile, strict adherence to safety protocols is mandatory when handling **3,4,6-trichloro-2-nitrophenol**.

GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The following table summarizes its key hazard statements.


Hazard Code	Statement	Class	Source
H302 + H312 + H332	Harmful if swallowed, in contact with skin or if inhaled	Acute Toxicity (Oral, Dermal, Inhalation), Category 4	[12][13]
H410	Very toxic to aquatic life with long lasting effects	Hazardous to the Aquatic Environment (Acute & Chronic), Category 1	[12]

Spill Management Protocol

A self-validating system for managing spills is essential for laboratory safety. The following protocol is based on established guidelines.[\[9\]](#)[\[10\]](#)

Protocol: Small Spill Cleanup

- Eliminate Ignition Sources: Immediately remove all sources of ignition from the contaminated area.
- Don Personal Protective Equipment (PPE): At a minimum, wear a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge, chemical-resistant gloves, and safety goggles.[\[9\]](#)
- Dampen the Spill: Gently dampen the solid spill material with ethanol. This minimizes the generation of airborne dust.
- Transfer Material: Carefully transfer the dampened material to a suitable, sealable container for chemical waste.
- Clean Spill Area: Use absorbent paper dampened with ethanol to wipe the spill area and pick up any remaining material.
- Decontaminate and Dispose: Seal the contaminated absorbent paper and any contaminated disposable PPE in a vapor-tight plastic bag for eventual disposal.
- Final Wash: Wash all contaminated surfaces with ethanol, followed by a thorough washing with a soap and water solution.
- Area Verification: Do not re-enter the area without protective equipment until a qualified safety officer has verified that the area has been properly cleaned and is safe.

[Click to download full resolution via product page](#)

Caption: Decision workflow for handling a small chemical spill.

Conclusion

3,4,6-Trichloro-2-nitrophenol is a compound with a well-defined molecular structure and a distinct set of physicochemical properties that have dictated its historical applications and mandate its current handling procedures. Its molecular weight of 242.44 g/mol, characteristic pale yellow crystalline appearance, and low water solubility are key identifiers for researchers. The synthesis via nitration of a trichlorophenol precursor and its reactivity as a strong organic acid are fundamental chemical characteristics. For professionals in research and development, a thorough understanding of these properties, combined with strict adherence to the detailed safety and handling protocols outlined in this guide, is essential for safe and effective scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4,6-Trichloro-2-nitrophenol [drugfuture.com]
- 2. 3,4,6-Trichloro-2-nitrophenol | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. echemi.com [echemi.com]
- 7. PubChemLite - 3,4,6-trichloro-2-nitrophenol (C6H2Cl3NO3) [pubchemlite.lcsb.uni.lu]
- 8. 3,4,6-TRICHLORO-2-NITROPHENOL | 82-62-2 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 3,4,6-TRICHLORO-2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 3,4,6-TRICHLORO-2-NITROPHENOL CAS#: 82-62-2 [amp.chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [3,4,6-Trichloro-2-nitrophenol molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1595706#3-4-6-trichloro-2-nitrophenol-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1595706#3-4-6-trichloro-2-nitrophenol-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com